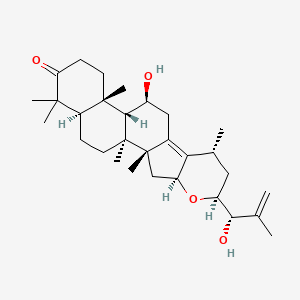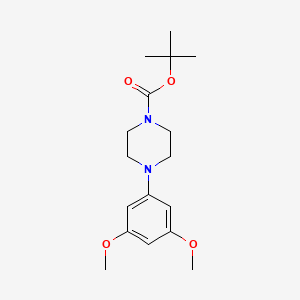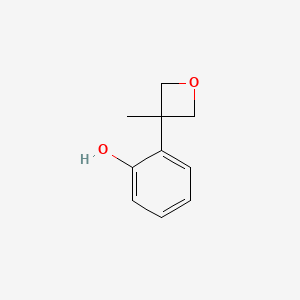
LY2623091
Übersicht
Beschreibung
LY-2623091 ist ein kleines Molekül, das derzeit auf seine potenziellen therapeutischen Anwendungen untersucht wird. Es wird hauptsächlich für seine Rolle als Mineralocorticoid-Rezeptor-Antagonist untersucht, was es zu einem Kandidaten für die Behandlung von Erkrankungen wie Bluthochdruck und chronischer Nierenerkrankung macht .
Herstellungsmethoden
Die Synthese von LY-2623091 umfasst einen mehrstufigen Prozess, der sowohl Heck- als auch Suzuki-Miyaura-Kreuzkupplungsreaktionen beinhaltet. Der Syntheseweg beginnt mit der Herstellung von Schlüsselzwischenprodukten durch Heck-Reaktionen, gefolgt von der Bildung des Dibenzoxepin-Ringsystems. Die letzten Schritte beinhalten die Suzuki-Miyaura-Kreuzkupplung, um die gewünschten funktionellen Gruppen einzuführen .
Reaktionsbedingungen:
- Heck-Reaktion: Verwendet Palladiumacetat als Katalysator, Natriumacetat als Base und Tetrabutylammoniumbromid als Phasentransferkatalysator. Die Reaktion wird typischerweise in N-Methyl-2-pyrrolidon bei erhöhten Temperaturen durchgeführt.
- Suzuki-Miyaura-Kreuzkupplung: Verwendet Palladiumacetat, Triphenylphosphin und Kaliumcarbonat in einem Dioxan-Wasser-Gemisch bei erhöhten Temperaturen .
Chemische Reaktionsanalyse
LY-2623091 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Häufige Reagenzien und Bedingungen:
- Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
- Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
- Substitution: Halogenierungsmittel, Nukleophile und Basen.
Hauptprodukte:
- Oxide, reduzierte Formen und substituierte Derivate von LY-2623091.
Wissenschaftliche Forschungsanwendungen
LY-2623091 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Mineralocorticoid-Rezeptor-Antagonisierung zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Pfade untersucht, die Mineralocorticoid-Rezeptoren beinhalten.
Medizin: Potenzielles therapeutisches Mittel zur Behandlung von Bluthochdruck und chronischer Nierenerkrankung.
Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Mineralocorticoid-Rezeptoren abzielen
Wirkmechanismus
LY-2623091 entfaltet seine Wirkung, indem es an Mineralocorticoid-Rezeptoren bindet und so deren Aktivität hemmt. Diese Hemmung verhindert, dass die Rezeptoren in den Zellkern wandern und die Transkription von Genen aktivieren, die an der Natriumretention und der Blutdruckregulation beteiligt sind. Die Wirkung der Verbindung auf diese Rezeptoren trägt dazu bei, den Blutdruck zu senken und die Auswirkungen einer chronischen Nierenerkrankung abzuschwächen .
Vorbereitungsmethoden
The synthesis of LY-2623091 involves a multi-step process that includes both Heck and Suzuki-Miyaura cross-coupling reactions. The synthetic route begins with the preparation of key intermediates through Heck reactions, followed by the formation of the dibenzoxepine ring system. The final steps involve Suzuki-Miyaura cross-coupling to introduce the desired functional groups .
Reaction Conditions:
- Heck Reaction: Utilizes palladium acetate as a catalyst, sodium acetate as a base, and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidone at elevated temperatures.
- Suzuki-Miyaura Cross-Coupling: Employs palladium acetate, triphenylphosphine, and potassium carbonate in a dioxane-water mixture at elevated temperatures .
Analyse Chemischer Reaktionen
LY-2623091 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide or other oxidizing agents.
- Reduction: Hydrogen gas with palladium on carbon.
- Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
- Oxides, reduced forms, and substituted derivatives of LY-2623091.
Wissenschaftliche Forschungsanwendungen
LY-2623091 has several scientific research applications:
Chemistry: Used as a tool compound to study mineralocorticoid receptor antagonism.
Biology: Investigated for its effects on cellular pathways involving mineralocorticoid receptors.
Medicine: Potential therapeutic agent for treating hypertension and chronic kidney disease.
Industry: Could be used in the development of new drugs targeting mineralocorticoid receptors
Wirkmechanismus
LY-2623091 exerts its effects by binding to mineralocorticoid receptors, thereby inhibiting their activity. This inhibition prevents the receptors from translocating to the nucleus and activating the transcription of genes involved in sodium retention and blood pressure regulation. The compound’s action on these receptors helps to reduce blood pressure and mitigate the effects of chronic kidney disease .
Vergleich Mit ähnlichen Verbindungen
LY-2623091 wird mit anderen Mineralocorticoid-Rezeptor-Antagonisten wie Finerenon und Eplerenon verglichen. Während all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist LY-2623091 in seiner chemischen Struktur und Bindungsaffinität einzigartig, was Vorteile in Bezug auf Wirksamkeit und Sicherheit bieten kann .
Ähnliche Verbindungen:
- Finerenon
- Eplerenon
- Spironolacton
Referenzen
Eigenschaften
IUPAC Name |
[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLDHGBEKZGEB-RUDKWAFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162264-07-4 | |
| Record name | LY-2623091 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1162264074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2623091 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2623091 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FHZ595FNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B3026785.png)


![3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![(3R,4S)-3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)PIPERIDINE](/img/structure/B3026791.png)









